![molecular formula C18H16ClN3O2 B7699864 3-chloro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide](/img/structure/B7699864.png)
3-chloro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide
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Overview
Description
3-chloro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide, also known as CTOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-chloro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide involves the modulation of small-conductance calcium-activated potassium channels (SK channels) in the brain and other tissues. SK channels play a crucial role in the regulation of neuronal excitability and synaptic plasticity, and their dysfunction has been implicated in various neurological disorders. This compound binds to the calmodulin-binding domain of SK channels, thereby increasing their activity and reducing the firing rate of neurons.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of SK channel activity, inhibition of cancer cell proliferation, and reduction of inflammation. In addition, this compound has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-chloro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is its specificity for SK channels, which allows for the selective modulation of neuronal activity without affecting other ion channels. However, one of the limitations of this compound is its relatively low potency, which may limit its effectiveness in certain experimental settings.
Future Directions
There are several potential future directions for research on 3-chloro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide, including the development of more potent and selective SK channel modulators, the investigation of this compound's potential therapeutic applications in various neurological disorders, and the exploration of this compound's mechanism of action at the molecular level. In addition, further studies are needed to evaluate the safety and efficacy of this compound in animal models and human clinical trials.
Synthesis Methods
3-chloro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide can be synthesized using a multistep process that involves the reaction of 3-amino-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide with thionyl chloride and subsequent reaction with 3-chlorobenzoyl chloride. The final product is obtained by recrystallization from a suitable solvent.
Scientific Research Applications
3-chloro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been extensively studied for its potential application in various fields, including neuroscience, cancer research, and drug development. In neuroscience, this compound has been shown to modulate the activity of small-conductance calcium-activated potassium channels, which are involved in the regulation of neuronal excitability and synaptic plasticity. This compound has also been investigated for its potential use in cancer research, where it has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In drug development, this compound has been explored as a potential lead compound for the development of novel therapeutics targeting various diseases.
properties
IUPAC Name |
3-chloro-N-[1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-11-6-8-13(9-7-11)16-21-18(24-22-16)12(2)20-17(23)14-4-3-5-15(19)10-14/h3-10,12H,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMVFBOHKAQXLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C(C)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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